molecular formula C16H12O2 B3193438 10-(Hydroxymethyl)anthracene-9-carbaldehyde CAS No. 71774-88-4

10-(Hydroxymethyl)anthracene-9-carbaldehyde

Cat. No. B3193438
Key on ui cas rn: 71774-88-4
M. Wt: 236.26 g/mol
InChI Key: RNSSXMLLVVEBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211726

Procedure details

To a solution of 500 mg. of the product of Example 1 in 50 ml. of anhydrous ether maintaining at -45° C. is added dropwise a solution of 0.060 ml. of boron trifluoride in 2.0 ml. of anhydrous ether. The reaction mixture is stirred at -45° C. for 10 minutes and then allowed to warm to -30° C. in 5 minutes. The reaction mixture is poured into a mixture of 20 ml. of cool saturated sodium bicarbonate solution and 30 ml. of ether. The ethereal solution is washed with an additional 20 ml. of saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate and filtered. The ether is removed to provide a yellow solid. The solid is recrystallized from acetonitrile to give 259 mg. of the desired product as yellow crystals, mp. 182°-184° C.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][C:2]21[C:16]1[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:10]1([CH2:18][O:17]1)[C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]2=1.B(F)(F)F.C(=O)(O)[O-].[Na+]>CCOCC>[OH:17][CH2:18][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:2]([CH:3]=[O:1])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[CH:15]2 |f:2.3|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C2(C1)C=1C=CC=CC1C1(C3=CC=CC=C32)OC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at -45° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to -30° C. in 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into a mixture of 20 ml
WASH
Type
WASH
Details
The ethereal solution is washed with an additional 20 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether is removed
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
to give 259 mg

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC1=C2C=CC=CC2=C(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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